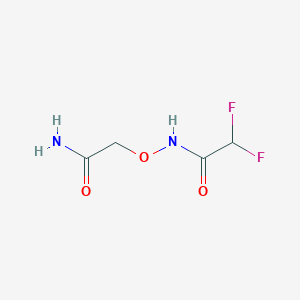![molecular formula C15H25NO4 B6628652 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is also known as MK-4827 and is a PARP inhibitor that has shown promising results in various studies. PARP inhibitors are a class of drugs that have been developed to target cancer cells by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in repairing damaged DNA.
科学的研究の応用
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Studies have also shown that PARP inhibitors can enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
作用機序
The mechanism of action of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of using 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective targeting of cancer cells that have defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors can lead to the accumulation of DNA damage in normal cells, which can result in adverse effects.
将来の方向性
There are several future directions for the research and development of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response to PARP inhibitors. In addition, there is a need for further studies to evaluate the safety and efficacy of PARP inhibitors in various types of cancer and other diseases. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of PARP inhibitors.
合成法
The synthesis of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a complex process that involves several steps. The first step involves the synthesis of 2-(1-methoxycyclobutyl)acetic acid, which is then converted to 1-(2-(1-methoxycyclobutyl)acetyl)piperidine-4-carboxylic acid. This compound is then reacted with propanoic acid to yield the final product, this compound.
特性
IUPAC Name |
3-[1-[2-(1-methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-20-15(7-2-8-15)11-13(17)16-9-5-12(6-10-16)3-4-14(18)19/h12H,2-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRDMFTWOZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)


![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)



![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)


![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
